molecular formula C18H27N3O3 B7922698 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7922698
M. Wt: 333.4 g/mol
InChI Key: KCHHJARAPDCTCJ-LYKKTTPLSA-N
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Description

This compound belongs to a class of pyrrolidine-based carbamic acid esters characterized by an (S)-2-amino-3-methyl-butyryl substituent.

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-15(11-21)20(3)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3/t15?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHHJARAPDCTCJ-LYKKTTPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H29N3O5
  • Molecular Weight : 393.46 g/mol
  • CAS Number : 1401666-90-7

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It is suggested that the carbamate moiety plays a critical role in its mechanism, particularly in enzyme inhibition.

Inhibition of N-Acylethanolamine Acid Amidase (NAAA)

One of the notable biological activities of this compound is its inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in the metabolism of bioactive lipids.

  • IC50 Value : The compound has demonstrated an IC50 value of 127 nM against rat NAAA, indicating potent inhibitory activity. This suggests that it may have therapeutic potential in conditions where modulation of endocannabinoid signaling is beneficial .

Substrate Specificity

Research indicates that the compound's structure allows for specific interactions with various biological targets. For instance, studies on similar carbamate esters reveal that modifications in the amino acid moiety can significantly alter enzyme specificity and activity .

Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of carbamic acid esters found that modifications to the amino acid side chains can enhance or diminish potency against NAAA. The presence of an intact β-lactone ring was crucial for maintaining potency, with certain configurations yielding up to a tenfold increase in activity compared to their counterparts .

CompoundIC50 (μM)Notes
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester0.127Strong NAAA inhibitor
(R)-Analog0.70Less potent than (S) counterpart
Open derivatives>100No significant activity

Study 2: Pharmacokinetics and Stability

Another investigation assessed the pharmacokinetic properties and stability of this compound in biological systems. The results indicated that the compound exhibited a half-life of approximately 7 minutes in serum, which could influence its therapeutic efficacy and dosing strategies .

Comparison with Similar Compounds

Substituent Variations

  • Cyclopropyl vs. Methyl Group [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1401667-60-4): Replaces the methyl group with a cyclopropyl ring, increasing molecular weight (359.47 g/mol vs. Impact: Cyclopropyl groups are known to enhance metabolic stability, which could improve pharmacokinetics compared to methyl-substituted derivatives.
  • Ethyl vs. Methyl Carbamate [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401667-29-5): Substitutes methyl with ethyl, increasing hydrophobicity (molecular weight: ~335 g/mol vs. ~319 g/mol for methyl). This modification may influence membrane permeability or binding affinity .

Stereochemical Differences

  • [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1401665-64-2): Features an (R)-configured pyrrolidine ring instead of (S).

Positional Isomerism

  • [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 165528-66-5): Relocates the amino group to the ethyl side chain rather than the butyryl moiety. This positional shift simplifies the structure (C15H23N3O2) and may reduce synthetic complexity but eliminate stereospecific interactions .

Data Table: Key Structural and Molecular Features

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Reference
Target Compound (Not explicitly listed) Likely C17H25N3O3 ~319.41 Methyl carbamate, (S)-pyrrolidine Derived
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (1401667-60-4) C20H29N3O3 359.47 Cyclopropyl carbamate
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (1401665-64-2) C17H25N3O3 319.41 (R)-pyrrolidine, no methyl carbamate
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (165528-66-5) C15H23N3O2 289.36 Aminoethyl side chain
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (1401667-29-5) C19H29N3O3 335.46 Ethyl carbamate

Research Findings and Implications

  • Stereochemistry and Activity : The (S)-configuration in the target compound and its analogues is critical for interactions with chiral biological targets. For example, (R)-isomers (e.g., CAS 1401665-64-2) may exhibit reduced binding affinity in enantioselective assays .
  • Market Context: No direct analogues are commercially available for androgenetic alopecia or similar conditions, as noted in .

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